Ethanedione, 1,1'-(2,3,5,6-tetramethyl-1,4-phenylene)bis[2-phenyl-

Description

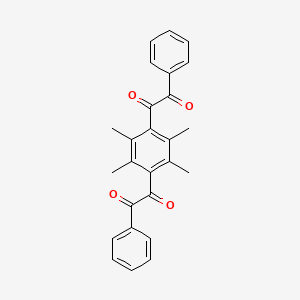

The compound "Ethanedione, 1,1'-(2,3,5,6-tetramethyl-1,4-phenylene)bis[2-phenyl-" is a diketone derivative featuring a central tetramethyl-substituted phenylene core linked to two phenyl-substituted ethanedione groups.

Properties

CAS No. |

106877-53-6 |

|---|---|

Molecular Formula |

C26H22O4 |

Molecular Weight |

398.4 g/mol |

IUPAC Name |

1-phenyl-2-[2,3,5,6-tetramethyl-4-(2-oxo-2-phenylacetyl)phenyl]ethane-1,2-dione |

InChI |

InChI=1S/C26H22O4/c1-15-16(2)22(26(30)24(28)20-13-9-6-10-14-20)18(4)17(3)21(15)25(29)23(27)19-11-7-5-8-12-19/h5-14H,1-4H3 |

InChI Key |

PJXZTLDBNPQXNE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C(=C1C(=O)C(=O)C2=CC=CC=C2)C)C)C(=O)C(=O)C3=CC=CC=C3)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanedione, 1,1’-(2,3,5,6-tetramethyl-1,4-phenylene)bis[2-phenyl- typically involves multi-step organic reactions. One common method includes the reaction of 2,3,5,6-tetramethyl-1,4-phenylenediamine with benzil (diphenylethanedione) under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, and under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethanedione, 1,1’-(2,3,5,6-tetramethyl-1,4-phenylene)bis[2-phenyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the ethanedione groups to alcohols or other reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl rings or the central phenylene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

Ethanedione, 1,1’-(2,3,5,6-tetramethyl-1,4-phenylene)bis[2-phenyl- has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in drug development.

Industry: Utilized in the production of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Ethanedione, 1,1’-(2,3,5,6-tetramethyl-1,4-phenylene)bis[2-phenyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The specific pathways involved depend on the context of its use, such as its role in biological systems or chemical reactions.

Comparison with Similar Compounds

Ethanedione, bis(4-chlorophenyl)- (CAS 3457-46-3)

- Structure : This compound replaces the tetramethylphenylene and phenyl groups in the target compound with two 4-chlorophenyl groups directly bonded to the ethanedione core.

- Key Differences :

- Substituent Effects : The electron-withdrawing chlorine atoms in bis(4-chlorophenyl)-ethanedione enhance electrophilicity compared to the electron-donating methyl and phenyl groups in the target compound.

- Applications : Chlorinated ethanediones are often used as intermediates in agrochemicals or dyes due to their reactivity .

Data Table :

Property Target Compound Bis(4-chlorophenyl)-ethanedione Substituents Tetramethylphenylene, phenyl 4-chlorophenyl Electron Effect Electron-donating (methyl) Electron-withdrawing (Cl) Typical Use Hypothesized in materials science Agrochemical intermediates

Glyoxal (1,2-Ethanedione) (CAS 107-22-2)

- Structure : The simplest diketone, lacking aromatic substituents.

- Key Differences :

- Data Table :

Property Target Compound Glyoxal Molecular Weight High (aromatic substituents) 58.04 g/mol Steric Hindrance Significant Minimal Applications Specialized synthesis Crosslinking agent

Ethanone Derivatives (e.g., CAS 3098-38-2)

- Structure: Ethanedione vs. ethanone (ketone) functional groups. The ethanone derivative in features a dihydroxy-methoxy-substituted phenylene core.

- Key Differences: Functional Groups: Ethanediones (diketones) exhibit dual carbonyl reactivity, while ethanones are single ketones with distinct reaction pathways. Substituent Effects: Hydroxy and methoxy groups in the ethanone derivative introduce hydrogen bonding and polarity absent in the target compound’s methyl/phenyl system .

- Data Table: Property Target Compound Ethanone Derivative (CAS 3098-38-2) Functional Group Diketone (C=O) Ketone (C=O) Polarity Moderate (aromatic) High (OH, OCH3) Potential Applications Electronic materials Pharmaceuticals, natural products

Research Findings and Implications

- Steric vs. Electronic Effects : The tetramethylphenylene group in the target compound likely imposes steric constraints, reducing reactivity compared to simpler ethanediones like glyoxal. However, its phenyl groups may stabilize conjugated systems, making it useful in optoelectronic materials .

- Synthetic Challenges : The complexity of the target compound’s structure may require advanced coupling strategies, contrasting with the straightforward synthesis of chlorinated or small diketones .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.